molecular formula C14H24 B14251816 7,11-Dimethyldodeca-1,6,10-triene CAS No. 220385-07-9

7,11-Dimethyldodeca-1,6,10-triene

Cat. No.: B14251816
CAS No.: 220385-07-9
M. Wt: 192.34 g/mol
InChI Key: CTGNZDBBUKMRSF-UHFFFAOYSA-N
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Description

7,11-Dimethyldodeca-1,6,10-triene is an organic compound with the molecular formula C15H24. It is a triene, meaning it contains three double bonds within its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor, which undergoes enzymatic dephosphorylation to yield the desired triene . Another method involves the catalytic hydrogenation of farnesol, followed by dehydration to form the triene structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process often includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation and dehydration steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7,11-Dimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4, and other peroxides.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Bromine, chlorine, and other halogenating agents.

Major Products Formed:

    Oxidation: Epoxides, alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 7,11-Dimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

220385-07-9

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

7,11-dimethyldodeca-1,6,10-triene

InChI

InChI=1S/C14H24/c1-5-6-7-8-11-14(4)12-9-10-13(2)3/h5,10-11H,1,6-9,12H2,2-4H3

InChI Key

CTGNZDBBUKMRSF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCCC=C)C)C

Origin of Product

United States

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